

1-Chloroheptadecafluorooctane: Structural Dynamics and Characterization

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Chloroheptadecafluorooctane

CAS No.: 307-33-5

Cat. No.: B3031402

[Get Quote](#)

Executive Summary

1-Chloroheptadecafluorooctane (CAS 307-33-5), often referred to as perfluorooctyl chloride, represents a critical class of "heavy liquids" used in ophthalmology and fluoros phase synthesis. Unlike its hydrocarbon analog (1-chlorooctane), this molecule does not adopt a planar zigzag conformation.^[1] Instead, it exists as a stiff, helical rod due to the steric bulk of the fluorine sheath. This guide provides a deep technical analysis of its molecular architecture, detailing the specific helical twist driven by 1,3-diaxial repulsion, and offers a self-validating NMR protocol for structural verification.

Part 1: Molecular Architecture and Helicity

The Fluorine Steric Effect

The defining feature of **1-chloroheptadecafluorooctane** (

) is the "stiffness" of its carbon backbone. In hydrocarbon chains, the van der Waals radius of hydrogen (~1.2 Å) allows for a planar, trans-zigzag conformation.^[1] However, the fluorine atom has a significantly larger van der Waals radius (~1.47 Å).^[1]

When fully fluorinated, the fluorine atoms on alternate carbons (

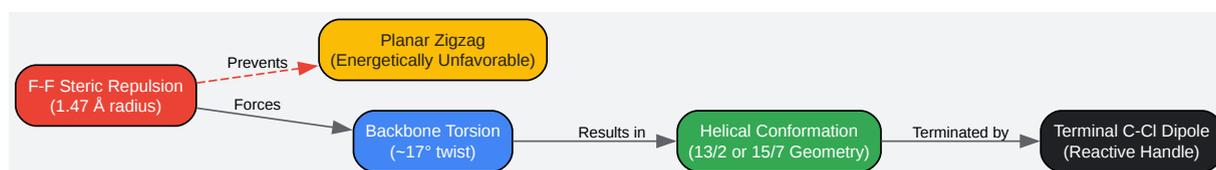
and

) would suffer severe steric clash if the backbone remained planar. To relieve this strain, the carbon-carbon bonds rotate slightly from the trans position.

- Helical Twist: The chain twists approximately 17° per C-C bond.[1]
- Repeat Unit: This results in a helical structure, typically described as a 13/2 helix (13 carbon atoms per 2 full turns) below its phase transition temperature, or a 15/7 helix at higher temperatures.[1]
- The "Janus" Terminus: The molecule terminates with a Chlorine atom. The C-Cl bond ($\sim 1.77 \text{ \AA}$) is significantly longer and weaker than the C-F bonds ($\sim 1.35 \text{ \AA}$), creating a localized dipole and a reactive "soft" site on an otherwise chemically inert "hard" shell.

Visualization of Steric Drive

The following diagram illustrates the logical progression from steric repulsion to helical formation.



[Click to download full resolution via product page](#)

Part 2: Physicochemical Profile[1][2]

The substitution of a single fluorine with chlorine drastically alters the physical properties compared to perfluorooctane, primarily by increasing polarizability and boiling point.

Table 1: Comparative Physicochemical Properties

Property	Value	Context/Implication
Molecular Formula		Perfluorinated tail + Reactive head
Molecular Weight	454.94 g/mol	High density carrier
Boiling Point	131.7°C	Significantly higher than (103°C) due to Cl-induced dipole
Density	1.715 g/cm ³	"Heavy liquid" suitable for vitreoretinal tamponades
Refractive Index	1.279	Extremely low; close to water (1.33), minimizing optical distortion
Vapor Pressure	11.2 mmHg (25°C)	Low volatility ensures stability in open systems
Solubility	Fluorous/Freons	Immiscible with water and standard organic solvents (e.g., MeOH)

Part 3: Experimental Protocol - Structural Verification

Protocol: NMR Structural Assignment

Objective: To unambiguously confirm the structure of **1-chloroheptadecafluorooctane** and assess purity using the distinct chemical shift dispersion of the fluorine nucleus.

Prerequisites:

- Solvent:

with 5%

(internal standard) OR neat liquid with a

capillary lock.^[1]

- Instrument: Minimum 300 MHz NMR (approx 282 MHz for).

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 20 mg of analyte in 0.6 mL of hexafluorobenzene () or deuterated chloroform ().^[1]
 - Note: If using , the perfluorocarbon may not fully dissolve; a biphasic mixture is acceptable if the lower fluorine phase is within the coil window.
- Acquisition Parameters (Critical):
 - Spectral Width: Set to at least 200 ppm (-50 to -250 ppm).
 - Relaxation Delay (): Fluorine nuclei in perfluoroalkyl chains have long relaxation times (2–5 seconds).^[1] Set to ensure quantitative integration.
 - Pulse Angle: to facilitate faster repetition.^[1]
- Assignment Logic (The Self-Validating Check):
 - Signal A (Terminal

): Look for a triplet (approx

Hz) around -81.0 to -82.0 ppm.[1] This confirms the "tail" of the chain.[2]

- o Signal B (Internal

): A massive cluster of multiplets between -120.0 and -126.0 ppm.[1] Integration should correspond to roughly 10-12 fluorines.[1]

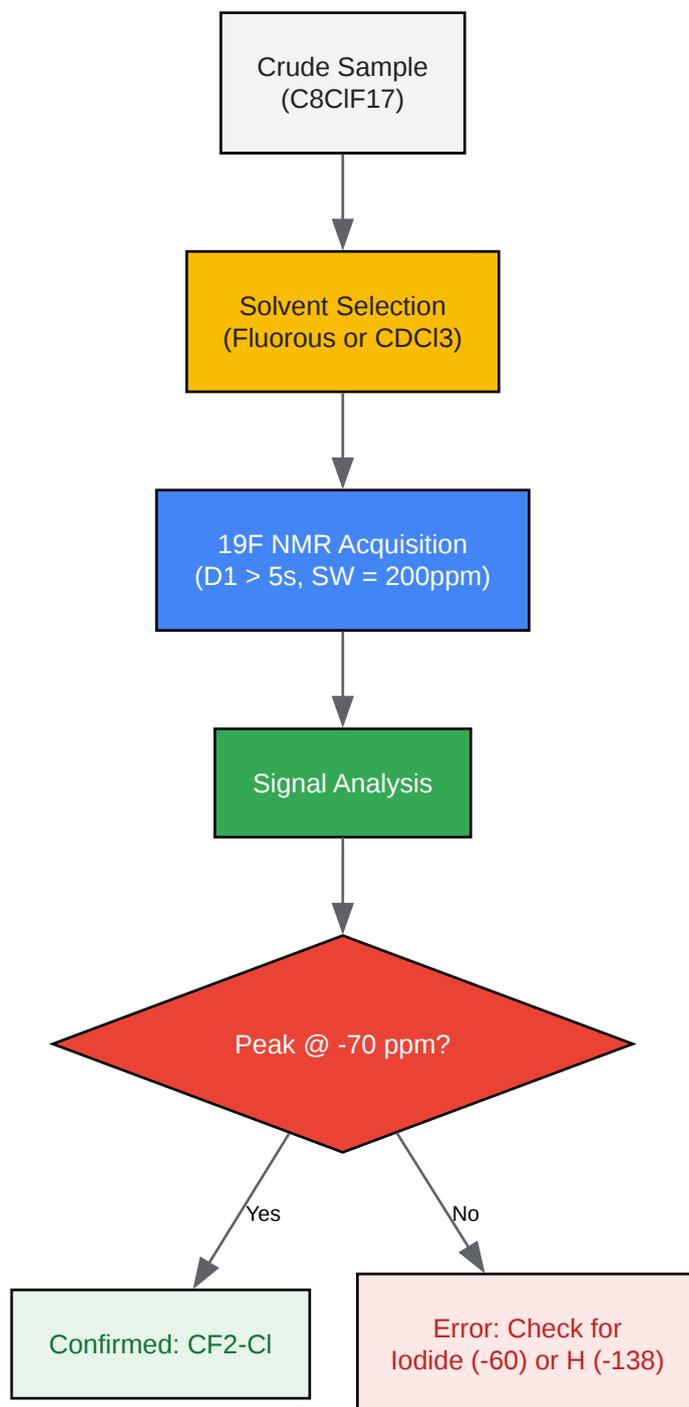
- o Signal C (Terminal

): This is the diagnostic peak. The Chlorine atom deshields the adjacent fluorines relative to the internal chain. Look for a distinct signal around -68.0 to -72.0 ppm.[1]

- o Validation Rule: If Signal C is absent or shifted to -60 ppm, the sample may be the Iodide analog (

). If shifted to -135 ppm, it may be the hydrolyzed acid.[1]

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Part 4: Applications in Life Sciences[2][8] Ophthalmology (Vitreoretinal Surgery)

Due to its high density (1.715 g/cm³) and immiscibility with water, **1-chloroheptadecafluorooctane** is utilized as a "heavy liquid" or intraoperative tamponade.^[1] It is used to flatten a detached retina against the back of the eye during surgery. The C-Cl bond provides a slightly higher polarity than pure perfluorocarbons, potentially affecting interfacial tension against silicone oils.^[1]

Fluorous Phase Synthesis

In drug discovery, the

tail acts as a "fluorous tag."^[1] The chlorine atom can be displaced (e.g., by nucleophiles or via radical mechanisms) to attach the perfluorinated tail to a drug scaffold. This allows the tagged molecule to be purified using Fluorous Solid Phase Extraction (FSPE), separating it instantly from non-fluorinated organic impurities.^[1]

References

- PubChem. (2025).^{[1][3][4][5]} **1-Chloroheptadecafluorooctane** (Compound).^{[1][3][6]} National Library of Medicine.^[1] [\[Link\]](#)
- ChemIndex. (2025).^[1] CAS 307-33-5 Physical Properties. [\[Link\]](#)
- Dolbier, W. R. (2009).^[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.^[1] (Referenced for chemical shift ranges).^{[1][7][8][9][10]}
- University of California, Santa Barbara. (n.d.).^[1] ¹⁹F Chemical Shifts and Coupling Constants Table. NMR Facility. [\[Link\]](#)
- Campos, J. et al. (2024).^[1] Quantum Effects Explain the Twist Angle in the Helical Structure of Perfluoroalkyl Chains. ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pfas-1.itrcweb.org \[pfas-1.itrcweb.org\]](#)
- [3. PubChemLite - 1-chloroheptadecafluorooctane \(C8ClF17\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. 1-Chloro-8-iodoperfluorooctane | C8ClF16I | CID 2736617 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 307-33-5 | 1-chloroheptadecafluorooctane \[chemindex.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. 19Flourine NMR \[chem.ch.huji.ac.il\]](#)
- [9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [To cite this document: BenchChem. \[1-Chloroheptadecafluorooctane: Structural Dynamics and Characterization\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3031402#1-chloroheptadecafluorooctane-molecular-structure-and-conformation\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com